1-(5-Aminoisoxazol-3-yl)propan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-(5-Aminoisoxazol-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of terminal alkynes with n-BuLi, followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . This highly regioselective method allows for the one-pot preparation of 3,5-disubstituted isoxazoles.
Industrial production methods for this compound typically involve similar synthetic strategies but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Aminoisoxazol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically the corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are also possible, where the amino group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation.
Scientific Research Applications
1-(5-Aminoisoxazol-3-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(5-Aminoisoxazol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Aminoisoxazol-3-yl)propan-1-one can be compared with other similar compounds within the isoxazole family. Some of these similar compounds include:
Isoxazole: The parent compound with a simple five-membered ring structure.
3,5-Disubstituted Isoxazoles: Compounds with various substituents at the 3 and 5 positions of the isoxazole ring.
Isoxazole Derivatives: Compounds with additional functional groups attached to the isoxazole ring, imparting different biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which can significantly influence its reactivity and biological activity compared to other isoxazole derivatives.
Properties
IUPAC Name |
1-(5-amino-1,2-oxazol-3-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-5(9)4-3-6(7)10-8-4/h3H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPAMXRJZXQQBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NOC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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